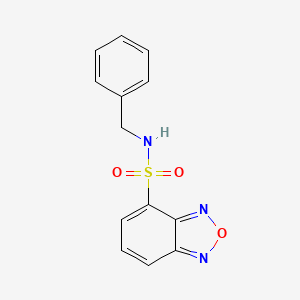
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of cyclopropane derivatives, known for their significant pharmacological activities, including as histamine H3 receptor agonists. The cyclopropane moiety is a common feature in many biologically active compounds, owing to its conformational restriction properties which often lead to improved specificity and potency in drug-receptor interactions (Kazuta et al., 2003).
Synthesis Analysis
The synthesis of related cyclopropane derivatives involves the use of chiral cyclopropane units as key intermediates. These units are derived from versatile starting materials through a series of reactions including acylation, condensation, and reduction steps to produce the target compounds with desired configurations (Kazuta et al., 2002).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the cyclopropane ring, a three-membered ring that imposes conformational restrictions. This feature is critical in determining the compound's binding affinity and selectivity towards biological targets. X-ray crystallography and NMR studies provide detailed insights into the conformational preferences and stereochemistry of these molecules (Özbey et al., 2020).
Chemical Reactions and Properties
Cyclopropyl derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, due to the ring strain in the cyclopropane moiety. These reactions are pivotal in further modifications of the compound to enhance its biological activity or to introduce new functional groups for specific applications (Fadda et al., 2017).
Physical Properties Analysis
The physical properties of cyclopropyl derivatives, including solubility, melting point, and boiling point, are influenced by the presence of the cyclopropane ring and the attached functional groups. These properties are essential in determining the compound's suitability for pharmaceutical formulations and its pharmacokinetic profile (Shukla et al., 2012).
Chemical Properties Analysis
The chemical stability, reactivity, and pKa of cyclopropyl derivatives are critical factors in their biological activity. The electron-donating or withdrawing nature of the substituents attached to the cyclopropane ring can significantly affect these chemical properties, influencing the compound's interaction with biological targets (Koppireddi et al., 2013).
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-17-6-7-18(15(22)14(17)21)10-13(20)19(11-3-4-11)9-12-16-5-8-23-12/h5,8,11H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSKKRMXSAOUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N(CC2=NC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)



![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)


![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)